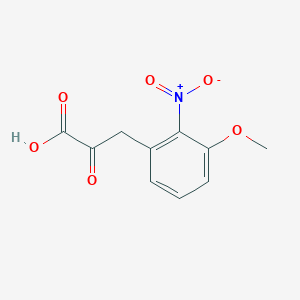
2-Cyclopropylmethoxy-ethanol tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropylmethoxy-ethanol tosylate is an organic compound that features a tosylate group attached to a 2-cyclopropylmethoxy-ethanol backbone. Tosylates are commonly used in organic synthesis as good leaving groups, facilitating various substitution and elimination reactions. This compound is particularly interesting due to its unique structure, which combines the reactivity of the tosylate group with the stability and steric properties of the cyclopropylmethoxy-ethanol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropylmethoxy-ethanol tosylate typically involves the tosylation of 2-cyclopropylmethoxy-ethanol. This process can be carried out using para-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction is generally performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Reaction Scheme:
2-Cyclopropylmethoxy-ethanol+TsCl→2-Cyclopropylmethoxy-ethanol tosylate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger batches. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions are crucial to minimize impurities and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropylmethoxy-ethanol tosylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution (S_N2 and S_N1): The tosylate group is a good leaving group, making the compound susceptible to nucleophilic attack. Common nucleophiles include halides, alkoxides, and amines.
Elimination (E2 and E1): Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in tert-butanol.
Elimination: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) are used.
Major Products
Substitution Reactions: Depending on the nucleophile, products can include ethers, amines, or halides.
Elimination Reactions: The major product is typically an alkene derived from the elimination of the tosylate group.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropylmethoxy-ethanol tosylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2-cyclopropylmethoxy-ethanol tosylate primarily involves its role as a leaving group in substitution and elimination reactions. The tosylate group stabilizes the transition state, facilitating the departure of the leaving group and the formation of the product. In biological systems, the compound can interact with enzymes and proteins, modifying their activity or function through covalent attachment or structural changes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopropylmethoxy-ethanol mesylate: Similar to the tosylate, but with a mesylate group, offering different reactivity and solubility properties.
2-Cyclopropylmethoxy-ethanol triflate: Features a triflate group, known for its superior leaving group ability compared to tosylates and mesylates.
2-Cyclopropylmethoxy-ethanol chloride: A simpler halide derivative, often used in substitution reactions but with different reactivity profiles.
Uniqueness
2-Cyclopropylmethoxy-ethanol tosylate is unique due to the balance it offers between reactivity and stability. The tosylate group provides a good leaving group, while the cyclopropylmethoxy-ethanol backbone offers steric hindrance and stability, making it suitable for a variety of synthetic applications. Its versatility and effectiveness in facilitating chemical transformations make it a valuable compound in both research and industrial settings.
Eigenschaften
Molekularformel |
C13H18O4S |
|---|---|
Molekulargewicht |
270.35 g/mol |
IUPAC-Name |
2-(cyclopropylmethoxy)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O4S/c1-11-2-6-13(7-3-11)18(14,15)17-9-8-16-10-12-4-5-12/h2-3,6-7,12H,4-5,8-10H2,1H3 |
InChI-Schlüssel |
CLRXYKVOYODTOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



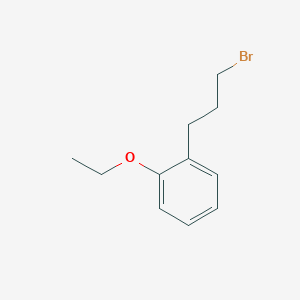
![N-(8-aminooctyl)-3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxy-propanamide](/img/structure/B13572182.png)
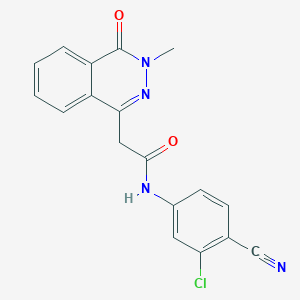
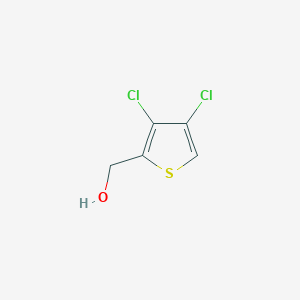
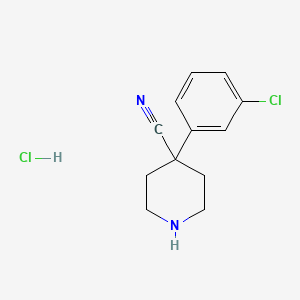
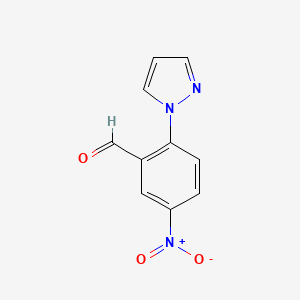
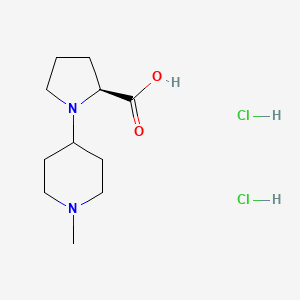
![n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide](/img/structure/B13572214.png)

![[1-(2-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13572230.png)


